Regioisomeric COX-2 Inhibitor Scaffold Prevalence: 3,4-Diaryl vs. 3,5-Diaryl Isoxazole Core
The 3,4-diaryl isoxazole substitution pattern, as present in 3-(4-chlorophenyl)-4-phenyl-1,2-oxazole, is explicitly encompassed within the general Formula (2) of patent WO2005068442A2, which claims compounds as inhibitors of COX-1 and/or COX-2 for the treatment of inflammation, carcinomas, and pain [1]. In contrast, the isomeric 3,5-diaryl isoxazoles (e.g., 3-(4-chlorophenyl)-5-phenylisoxazole, CAS 24097-17-4) are predominantly associated with interleukin-8 receptor antagonism (IC₅₀ = 1,600 nM) [2], representing a fundamentally different biological target space. This regioisomeric divergence in target engagement means that substituting the 3,4-diaryl core with a 3,5-diaryl analogue cannot recapitulate the COX-2 inhibitory profile.
| Evidence Dimension | Patent-claimed biological target class (COX-1/COX-2 inhibition vs. IL-8 receptor antagonism) |
|---|---|
| Target Compound Data | 3,4-Diaryl isoxazole core claimed in WO2005068442A2 for COX-1/COX-2 inhibition (specific IC₅₀ data for 3-(4-chlorophenyl)-4-phenyl-1,2-oxazole not disclosed) [1] |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-phenylisoxazole (CAS 24097-17-4) exhibits IL-8 receptor antagonism with IC₅₀ = 1,600 nM [2] |
| Quantified Difference | Target class divergence: COX inhibition (3,4-diaryl) vs. chemokine receptor antagonism (3,5-diaryl); 1,600 nM IC₅₀ for comparator at IL-8 receptor |
| Conditions | Patent-claimed therapeutic indications (inflammation, carcinoma, pain) for COX inhibition; in vitro IL-8 receptor binding assay for comparator [1][2] |
Why This Matters
For procurement decisions in anti-inflammatory or oncology drug discovery programs, the regioisomeric identity of the isoxazole core dictates the relevant biological target class, rendering generic substitution between 3,4- and 3,5-diaryl analogues scientifically invalid.
- [1] WO2005068442A2. (2005). Isoxazole derivatives and their use as cyclooxygenase inhibitors. Retrieved from https://patents.google.com/patent/WO2005068442A2/en View Source
- [2] BindingDB. (2009). BDBM50150563: {4-[5-(4-Chloro-phenyl)-isoxazol-3-yl]-phenoxymethyl}-dimethyl-amine. Retrieved from https://www.bindingdb.org/bind/BDBM50150563 View Source
